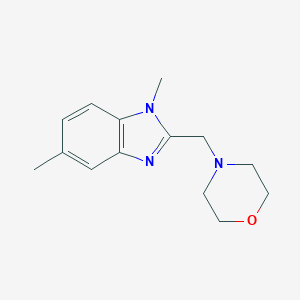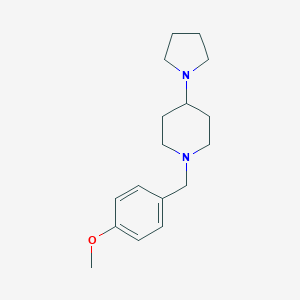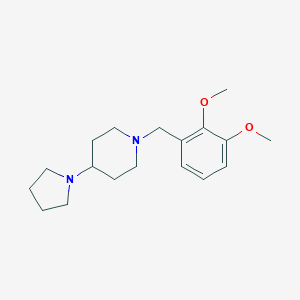![molecular formula C16H26N2O3 B247033 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound is also known as BW373U86 and is a selective agonist of the κ-opioid receptor.
Mecanismo De Acción
The mechanism of action of 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is through its selective agonist activity on the κ-opioid receptor. This receptor is involved in the regulation of pain, mood, and addiction. Activation of the κ-opioid receptor by 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide has several biochemical and physiological effects. It has been shown to reduce pain in animal models and has been studied for its potential as a treatment for chronic pain. It has also been shown to have antidepressant and anxiolytic effects, suggesting that it may be useful in the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide in lab experiments is its selective agonist activity on the κ-opioid receptor. This allows researchers to study the specific effects of κ-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using this compound is its potential for off-target effects. Studies have shown that it may also have activity at other receptors, which could complicate the interpretation of results.
Direcciones Futuras
Future research on 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide could focus on several areas. One area of interest is its potential as a treatment for addiction. Studies have shown that activation of the κ-opioid receptor by this compound can reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for mood disorders. Studies have shown that it has antidepressant and anxiolytic effects, which could make it a useful treatment for these conditions. Finally, future research could focus on the development of more selective κ-opioid receptor agonists that have fewer off-target effects.
Métodos De Síntesis
The synthesis of 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is a complex process that involves several steps. The first step is the reaction between 2,4-dimethoxybenzaldehyde and methylamine to form the intermediate 2,4-dimethoxyphenyl methyl imine. This intermediate is then reacted with butyl lithium to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with N-(tert-butoxycarbonyl)-3-chloropropanamide to form 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
Research on 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide has focused on its potential as a therapeutic agent for a variety of conditions. Studies have shown that this compound has analgesic properties and can be used to treat pain. It has also been studied for its potential as a treatment for depression, anxiety, and addiction.
Propiedades
Fórmula molecular |
C16H26N2O3 |
|---|---|
Peso molecular |
294.39 g/mol |
Nombre IUPAC |
3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H26N2O3/c1-5-6-10-18(2)11-9-16(19)17-14-8-7-13(20-3)12-15(14)21-4/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,19) |
Clave InChI |
IHBVGDQTDXOJDM-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCC(=O)NC1=C(C=C(C=C1)OC)OC |
SMILES canónico |
CCCCN(C)CCC(=O)NC1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)

![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)




![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)



